Cas no 15184-99-3 (Benzenemethanamine,3-methoxy-N,N-dimethyl-)

3-Methoxy-N,N-dimethylbenzenemethanamine is a substituted benzenemethanamine derivative featuring a methoxy group at the 3-position and dimethylamino functionality on the side chain. This compound is of interest in organic synthesis and pharmaceutical research due to its structural features, which may influence reactivity and binding properties. The methoxy group enhances electron density in the aromatic ring, while the dimethylamino moiety contributes to basicity and potential solubility in polar solvents. Its well-defined molecular structure makes it suitable for applications requiring precise modification of aromatic amine frameworks. The compound is typically handled under standard laboratory conditions, with attention to stability and compatibility in synthetic workflows.
Benzenemethanamine,3-methoxy-N,N-dimethyl- structure
15184-99-3 structure
Product Name:Benzenemethanamine,3-methoxy-N,N-dimethyl-
CAS No:15184-99-3
MF:C10H15NO
MW:165.232202768326
MDL:MFCD00011530
CID:136230
PubChem ID:24857941
Update Time:2025-06-07

Benzenemethanamine,3-methoxy-N,N-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine,3-methoxy-N,N-dimethyl-
    • 1-(3-methoxyphenyl)-N,N-dimethylmethanamine
    • [(3-methoxyphenyl)methyl]dimethylamine
    • 3-<(dimethylamino)methyl>anisole
    • 3-methoxybenzyl-N,N-dimethylamine
    • 3-methoxy-N,N-dimethylbenzenemethanamine
    • m-methoxy-N,N-dimethylbenzylamine
    • N,N-dimethyl-3-methoxybenzylamine
    • N,N-dimethyl-3-methoxylbenzylamine
    • (3-Methoxybenzyl)dimethylamine
    • 3-METHOXY-N,N-DIMETHYLBENZYLAMINE
    • BenzeneMethanaMine, 3-Methoxy-N,N-diMethyl-
    • 3-methoxy-N,N-dimethyl benzylamine
    • CS-0447137
    • AKOS003962560
    • FT-0709254
    • SCHEMBL850832
    • 3-Methoxy-N,N-dimethylbenzylamine, 98%
    • (3-Methoxyphenyl)-N,N-dimethylmethanamine #
    • A18236
    • 15184-99-3
    • (3-methoxy-benzyl)-dimethyl-amine
    • 3-Methoxy-N,N-dimethyl-Benzenemethanamine
    • MFCD00011530
    • J-008854
    • DTXSID80338196
    • benzylamine, 3-methoxy-N,N-dimethyl-
    • G77352
    • MDL: MFCD00011530
    • Inchi: 1S/C10H15NO/c1-11(2)8-9-5-4-6-10(7-9)12-3/h4-7H,8H2,1-3H3
    • InChI Key: IENUHHADGQLQLU-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC(=C1)CN(C)C

Computed Properties

  • Exact Mass: 165.11500
  • Monoisotopic Mass: 165.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 12.5Ų

Experimental Properties

  • Color/Form: Not available
  • Density: 0.984 g/mL at 25 °C(lit.)
  • Boiling Point: 105 °C/13 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:204.8°F
    Degrees Celsius:96°C
  • Refractive Index: n20/D 1.514(lit.)
  • PSA: 12.47000
  • LogP: 1.75680
  • Solubility: Not available
  • Vapor Pressure: 0.1±0.4 mmHg at 25°C

Benzenemethanamine,3-methoxy-N,N-dimethyl- Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Benzenemethanamine,3-methoxy-N,N-dimethyl- Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Benzenemethanamine,3-methoxy-N,N-dimethyl- Pricemore >>

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Benzenemethanamine,3-methoxy-N,N-dimethyl- Suppliers

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(CAS:15184-99-3)Benzenemethanamine,3-methoxy-N,N-dimethyl-
Order Number:A18236
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):174.0
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Benzenemethanamine,3-methoxy-N,N-dimethyl- Related Literature

Additional information on Benzenemethanamine,3-methoxy-N,N-dimethyl-

Benzenemethanamine,3-methoxy-N,N-dimethyl- (CAS No. 15184-99-3): A Comprehensive Overview in Modern Chemical Research

Benzenemethanamine,3-methoxy-N,N-dimethyl-, with the chemical identifier CAS No. 15184-99-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This amine derivative, characterized by its methoxy and dimethyl substituents on the benzene ring, has garnered attention due to its versatile structural framework and potential applications in drug development. The compound’s unique chemical properties make it a valuable intermediate in the synthesis of more complex molecules, particularly in the creation of bioactive agents targeting various therapeutic pathways.

The< strong>benzenemethanamine,3-methoxy-N,N-dimethyl- structure is a derivative of benzylamine, where the benzyl group is further functionalized with a methoxy group at the para position and two dimethylamino groups. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its reactivity and interaction with biological targets. The presence of both electron-donating (methoxy) and electron-withdrawing (dimethylamino) groups creates a balance that can be exploited in medicinal chemistry for designing molecules with enhanced binding affinity and selectivity.

In recent years, there has been growing interest in exploring the pharmacological potential of< strong>benzenemethanamine,3-methoxy-N,N-dimethyl-. Its structural motif is reminiscent of several known bioactive compounds, suggesting that it could serve as a scaffold for developing novel therapeutic agents. One area of particular focus has been its application in the synthesis of kinase inhibitors, where the< strong>CAS No. 15184-99-3 compound’s ability to modulate enzyme activity through competitive binding or allosteric regulation has been investigated.

Recent studies have highlighted the role of< strong>benzenemethanamine,3-methoxy-N,N-dimethyl- in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are critical mediators of many cellular processes and are often implicated in diseases such as cancer and inflammation. By designing molecules that can disrupt or modulate these interactions, researchers aim to develop treatments that address underlying pathophysiological mechanisms. The< strong>CAS No. 15184-99-3 compound’s structural features make it a promising candidate for such applications, offering a balance between potency and selectivity.

The synthesis of< strong>benzenemethanamine,3-methoxy-N,N-dimethyl- involves multi-step organic transformations that highlight its synthetic utility. Traditional methods typically involve nucleophilic substitution reactions on halogenated precursors followed by functional group interconversions. Advances in catalytic systems have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce the methoxy and dimethylamino groups with high precision.

The< strong>CAS No. 15184-99-3 compound’s solubility and stability under various conditions have also been subjects of investigation. These properties are crucial for its formulation as an active pharmaceutical ingredient (API) and for its use in experimental settings. Researchers have explored different solvents and stabilizers to optimize its handling and storage, ensuring that it remains viable for downstream applications such as high-throughput screening (HTS) assays.

In vitro studies have begun to unravel the biological activity of< strong>benzenemethanamine,3-methoxy-N,N-dimethyl-. Initial experiments suggest that it exhibits moderate activity against certain kinases, with potential implications for oncology research. The compound’s ability to bind to target proteins without causing significant off-target effects makes it an attractive lead for further optimization. Computational modeling has been instrumental in understanding its binding mode and predicting analogs with improved pharmacokinetic profiles.

The integration of machine learning techniques into drug discovery has accelerated the process of identifying promising candidates like< strong>benzenemethanamine,3-methoxy-N,N-dimethyl-. By leveraging large datasets of known bioactive compounds, machine learning models can predict new molecular structures that may exhibit desired biological activities. This approach has already led to several high-quality hits that are being further explored in preclinical studies.

The future prospects for< strong>CAS No. 15184-99-3 extend beyond kinase inhibition into other therapeutic areas such as neurology and immunology. Its structural versatility allows for modifications that could tailor its activity towards specific disease targets. Collaborative efforts between synthetic chemists and biologists are essential to translate these findings into tangible therapeutic benefits for patients.

In conclusion,< strong>benzenemethanamine,3-methoxy-N,N-dimethyl-, identified by its CAS number 15184-99-3, represents a compelling example of how structural diversity can be harnessed to develop novel bioactive molecules. Its unique combination of functional groups makes it a valuable building block in pharmaceutical research, with applications spanning multiple therapeutic domains. As our understanding of biological pathways continues to evolve, compounds like this will play an increasingly critical role in shaping the future of medicine.

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Amadis Chemical Company Limited
(CAS:15184-99-3)Benzenemethanamine,3-methoxy-N,N-dimethyl-
A18236
Purity:99%
Quantity:5g
Price ($):174.0
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